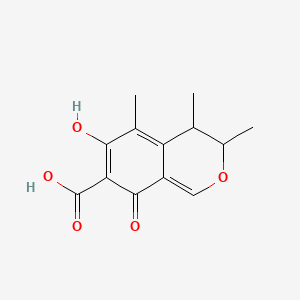

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid

Vue d'ensemble

Description

(-)-citrinin is a citrinin. It has a role as a Penicillium metabolite. It is an enantiomer of a (+)-citrinin.

Citrinin is a natural product found in Streptomyces argillaceus, Streptomyces kitazawaensis, and other organisms with data available.

Antibiotic and mycotoxin from Aspergillus niveus and Penicillium citrinum.

Mécanisme D'action

The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage.

Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells.

Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis.

Activité Biologique

8-Hydroxy-3,4,5-trimethyl-6-oxo-4,6-dihydro-3H-isochromene-7-carboxylic acid, commonly referred to as citrinin, is a mycotoxin produced by various species of fungi, particularly from the genus Penicillium, such as Penicillium citrinum. This compound has garnered significant attention due to its biological activities and potential health implications. This article explores the biological activity of citrinin, focusing on its mechanisms of action, effects on human health, and relevant research findings.

The chemical formula for citrinin is with a molecular weight of approximately 250.25 g/mol. The compound features a complex structure that includes an isochromene core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 250.25 g/mol |

| CAS Registry Number | 518-75-2 |

| IUPAC Name | 4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid |

Citrinin exhibits various biological activities, including:

- Antimicrobial Properties : Citrinin has been shown to possess antimicrobial activity against several bacterial strains and fungi. Its efficacy varies based on concentration and the type of microorganism.

- Toxicity : Citrinin is primarily recognized for its nephrotoxic effects in mammals. Studies indicate that it can induce oxidative stress and apoptosis in renal cells, leading to kidney damage.

- Immunosuppressive Effects : Research has demonstrated that citrinin can suppress immune responses by affecting lymphocyte proliferation and cytokine production.

Nephrotoxicity in Animal Models

A study conducted on rats exposed to citrinin revealed significant renal impairment characterized by elevated serum creatinine and blood urea nitrogen levels. Histopathological examination showed tubular degeneration and necrosis in kidney tissues, confirming the nephrotoxic potential of citrinin .

Antimicrobial Activity

In vitro studies have reported that citrinin exhibits varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 50 µg/mL and 75 µg/mL respectively, indicating its potential as a natural antimicrobial agent .

Table 2: Summary of Biological Activities

| Activity | Effect/Outcome | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Nephrotoxicity | Induces renal damage in animal models | |

| Immunosuppression | Suppresses lymphocyte proliferation |

Research Findings

Recent research has further elucidated the mechanisms through which citrinin exerts its biological effects:

- Oxidative Stress Induction : Citrinin has been shown to increase reactive oxygen species (ROS) levels in renal cells, leading to oxidative damage and cell death .

- Gene Expression Alteration : Studies indicate that citrinin alters the expression of genes involved in apoptosis and inflammation pathways, contributing to its toxic effects .

- Potential Therapeutic Uses : Despite its toxicity, some studies suggest that derivatives of citrinin may have beneficial pharmacological properties, such as anti-inflammatory effects .

Applications De Recherche Scientifique

Pharmacological Applications

Citrinin has been studied for its potential therapeutic effects, particularly in the following areas:

- Antifungal Activity : Research indicates that citrinin exhibits antifungal properties against several pathogenic fungi. Its mechanism involves disrupting fungal cell membranes and inhibiting growth, making it a candidate for developing antifungal agents .

- Antioxidant Properties : Some studies have highlighted citrinin's ability to scavenge free radicals, suggesting its potential use as an antioxidant in food preservation and health supplements .

- Nephrotoxicity Studies : Citrinin is primarily recognized for its nephrotoxic effects in mammals. Understanding its toxicity mechanisms helps in assessing risks associated with food contamination and developing detoxification strategies .

Food Safety and Toxicology

Citrinin is a significant concern in food safety due to its occurrence in various food products:

- Mycotoxin Contamination : Citrinin is often found in moldy grains, fruits, and fermented products. Its presence poses health risks to consumers, necessitating stringent monitoring and regulatory measures .

- Analytical Standards : Citrinin serves as a standard reference compound in analytical chemistry for quantifying mycotoxins in food products. It is used in methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Environmental Applications

The environmental impact of citrinin extends to:

- Biodegradation Studies : Research into the biodegradation of citrinin by microorganisms offers insights into bioremediation strategies for contaminated sites. Certain bacteria have shown the capacity to degrade citrinin effectively .

- Ecotoxicological Assessments : Studies evaluating the effects of citrinin on aquatic organisms contribute to understanding its environmental toxicity and help establish safe levels for ecological health .

Case Study 1: Antifungal Efficacy

A study conducted on citrinin's antifungal properties demonstrated significant activity against Candida albicans. The research involved testing various concentrations of citrinin against fungal cultures, revealing that higher concentrations led to increased inhibition of fungal growth.

Case Study 2: Food Contamination

In a survey of apples from Portuguese orchards, researchers detected citrinin alongside patulin in rotten spots. This study highlighted the need for rigorous testing protocols to safeguard public health against mycotoxin exposure .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmacology | Antifungal and antioxidant properties | Potential therapeutic agent against fungal infections |

| Food Safety | Mycotoxin contamination monitoring | Found in moldy grains and fruits; poses health risks |

| Environmental Science | Biodegradation and ecotoxicological studies | Effective degradation by certain bacteria |

Propriétés

IUPAC Name |

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020333 | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon-yellow solid; [Merck Index] | |

| Record name | Citrinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178-179 °C (decomposes) | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of mycotoxin citrinin on Ca2+ efflux and membrane permeabilization were studied in isolated rat liver mitochondria. The efflux rate observed in the presence of ruthenium red was higher when citrinin was added. Swelling experiments demonstrated Ca(2+)-dependent membrane permeabilization by citrinin. Catalase, butylhydroxytoluene (BHT), and dithiothreitol (DTT) did not protect swelling caused by Ca2+ plus citrinin. The protection conferred by ATP-Mg2+ and cyclosporin A in the latter experiments are strong indications of pore formation. These results suggest that citrinin can induce permeability transition by a mechanism that does not involve oxidative damage., Citrinin, a secondary product of fungal metabolism, also produces proximal tubular necrosis, but only after transport into proximal tubular cells. Both the cephalosporins and citrinin utilize the organic anion transporter for entry into the cells, a transporter present in adult animals of all species and probably important physiologically for moving metabolic substrates into cells., Citrinin, when studied in vitro, inhibited PAH transport /basolateral/ vesicles (BL), but had only equivocal effects on /brush border/ (BB) glucose transport. However, after pretreatment of the rats with citrinin (60 mg/kg, ip), both BL and BB membrane vesicle function was reduced markedly at 3 hr. By 16 hr, an overshoot had returned for both transport substrates, although the glucose overshoot was still significantly below control. These data demonstrate that citrinin ... alters proximal tubular cell membrane function and does so relatively early after administration to the rat. This effect suggests that alteration of membrane function by this nephrotoxicant is an early, if not initiating, event in the production of acute tubular necrosis. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |

CAS No. |

518-75-2, 11118-72-2 | |

| Record name | Citrinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citrinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.